molecular formula C9H16Cl2N4O2 B2682593 Methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate;dihydrochloride CAS No. 2490406-82-9

Methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate;dihydrochloride

Cat. No. B2682593
CAS RN: 2490406-82-9
M. Wt: 283.15
InChI Key: CAMZSVMFNJYSMD-UHFFFAOYSA-N
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Description

“Methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate;dihydrochloride” is a chemical compound that can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .


Molecular Structure Analysis

The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Mechanism of Action

While the specific mechanism of action for “Methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate;dihydrochloride” is not explicitly mentioned in the sources, triazole compounds in general are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

properties

IUPAC Name

methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.2ClH/c1-15-9(14)8-11-6-13(12-8)7-2-4-10-5-3-7;;/h6-7,10H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMZSVMFNJYSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate;dihydrochloride

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